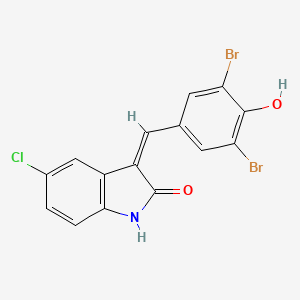

Raf inhibitor 2

Description

Properties

IUPAC Name |

(3Z)-5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2ClNO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIHOJMBMIMKAJ-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Type II RAF Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Type II RAF inhibitors, a class of targeted cancer therapeutics. Focusing on Tovorafenib (formerly known as DAY101) as a primary exemplar, this document details their interaction with the RAS-RAF-MEK-ERK signaling pathway, presents key preclinical and clinical data, outlines experimental methodologies, and provides visual representations of the underlying biological processes.

Introduction to RAF Kinases and the MAPK Pathway

The RAF (Rapidly Accelerated Fibrosarcoma) kinases, comprising ARAF, BRAF, and CRAF (also known as RAF1), are critical serine/threonine kinases that function as key effectors of the RAS GTPases.[1] They are central components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pivotal pathway that regulates fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.[1][2]

Under normal physiological conditions, the activation of RAF kinases is tightly controlled. Upon stimulation by growth factors, RAS proteins become activated and recruit RAF kinases to the cell membrane, leading to their dimerization and subsequent activation. Activated RAF then phosphorylates and activates the downstream kinases MEK1 and MEK2 (MEK1/2), which in turn phosphorylate and activate ERK1 and ERK2 (ERK1/2).[3] Activated ERK translocates to the nucleus to phosphorylate various transcription factors, ultimately driving gene expression programs that promote cell growth and survival.

Dysregulation of the MAPK pathway, often through activating mutations in BRAF or upstream components like RAS, is a hallmark of many human cancers.[2][4] The most common BRAF mutation is the V600E substitution, which renders the BRAF protein constitutively active as a monomer, leading to uncontrolled cell proliferation.[2] This has made the RAF kinases, particularly BRAF, a prime target for cancer drug development.

The Distinct Mechanism of Type II RAF Inhibitors

Type I RAF inhibitors were developed to target the active conformation of monomeric BRAF V600E. While effective in certain contexts, their utility is limited by the development of resistance and the phenomenon of "paradoxical activation." This occurs when Type I inhibitors bind to one protomer of a wild-type RAF dimer in RAS-activated cells, leading to the transactivation of the other protomer and an overall increase in MAPK pathway signaling.[3]

Type II RAF inhibitors, such as Tovorafenib, were designed to overcome these limitations. Their defining characteristics include:

-

Binding to the Inactive Conformation: Unlike Type I inhibitors, Type II inhibitors bind to and stabilize the "DFG-out" inactive conformation of the RAF kinase domain.[5]

-

Inhibition of Monomers and Dimers: A key advantage of Type II inhibitors is their ability to inhibit both RAF monomers and dimers.[3][4] This is crucial for treating tumors with BRAF fusions or those that have developed resistance to Type I inhibitors through RAF dimerization.

-

Avoidance of Paradoxical Activation: By effectively inhibiting both protomers of a RAF dimer, Type II inhibitors do not induce paradoxical activation of the MAPK pathway in cells with wild-type BRAF and activated RAS.[3][6]

Tovorafenib is an oral, brain-penetrant, and highly selective pan-RAF kinase inhibitor.[7][8] It has demonstrated activity against mutant BRAF V600E, wild-type BRAF, and wild-type CRAF kinases.[6] Its ability to cross the blood-brain barrier makes it a promising agent for treating primary brain tumors like pediatric low-grade gliomas.[6][7]

Quantitative Data and Efficacy

The efficacy of Type II RAF inhibitors has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for Tovorafenib and other relevant inhibitors.

| Inhibitor | Target(s) | IC50 | Cell Line/Assay | Reference |

| Tovorafenib | Pan-RAF Kinase | Not explicitly stated in provided search results | Various | [6] |

| Generic "Raf inhibitor 2" | Raf Kinase | <1.0 μM | Not specified | |

| Encorafenib (Type I) | BRAF V600E | 3.4–58 nmol/L | Class I BRAF-mutant cell lines | [9] |

| Encorafenib (Type I) | BRAF (Class II mutants) | 40–2,700 nmol/L | Class II BRAF-mutant cell lines | [9] |

| BI 882370 (Type II) | BRAF V600E | 1–10 nmol/L | Human BRAF-mutant melanoma cells | [10] |

Table 1: In Vitro Inhibitory Activity

| Inhibitor | Tumor Model | Dose | Effect | Reference |

| Tovorafenib | AGK::BRAF fusion melanoma PDX | 25 mg/kg or 17.5 mg/kg daily for 14 days | Tumor regression | [4] |

| Tovorafenib | NF1-LOF tumor models | Not specified | Little antitumor activity as a single agent | [4] |

| Unnamed Raf Inhibitor | B-Raf mutant xenografts (A375) | 1.3 mg/kg | ED50 for tumor growth inhibition | [11] |

| Unnamed Raf Inhibitor | NRAS mutant xenografts | 11 mg/kg | ED50 for tumor growth inhibition | [12] |

Table 2: In Vivo Efficacy in Xenograft Models

| Trial Name | Inhibitor | Patient Population | Key Outcomes | Reference |

| FIREFLY-1 (Phase 2) | Tovorafenib | Pediatric patients with relapsed/progressive low-grade glioma with BRAF alterations | Overall Response Rate (ORR): 67%; Median Duration of Response: 16.6 months | [13] |

Table 3: Clinical Trial Data

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding of the mechanism of Type II RAF inhibitors.

The RAS-RAF-MEK-ERK Signaling Pathway

The following diagram illustrates the canonical MAPK signaling pathway, highlighting the central role of the RAF kinases.

Caption: The canonical RAS-RAF-MEK-ERK signaling cascade.

Mechanism of Type II RAF Inhibitor Action

This diagram depicts how a Type II RAF inhibitor, such as Tovorafenib, interrupts the MAPK pathway by binding to the inactive conformation of RAF dimers.

Caption: Inhibition of RAF dimers by a Type II RAF inhibitor.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a RAF inhibitor using a patient-derived xenograft (PDX) model.

Caption: Workflow for in vivo xenograft efficacy studies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of Type II RAF inhibitors.

RAF Kinase Inhibition Assays

-

Objective: To determine the in vitro potency of an inhibitor against RAF kinases.

-

Methodology: Recombinant RAF kinase (e.g., BRAF, CRAF, or BRAF V600E) is incubated with its substrate, an inactive form of MEK1, in the presence of ATP and varying concentrations of the inhibitor. The level of MEK1 phosphorylation is then quantified. This can be achieved through methods such as ELISA using a phospho-specific antibody or by using fluorescence-based techniques like IMAP (Immobilized Metal Affinity-based Phosphorescence) that measure the phosphorylation of a fluorescently labeled peptide substrate.[14] The data are then used to calculate IC50 values.

Cell Proliferation Assays

-

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

-

Methodology: Cancer cell lines with known BRAF or RAS mutation status are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is then measured using assays such as those based on the metabolic reduction of a tetrazolium salt (e.g., MTT or WST-1) or by quantifying ATP levels, which correlate with the number of viable cells.[15]

Western Blotting for Pathway Modulation

-

Objective: To confirm that the inhibitor is hitting its target and modulating the downstream signaling pathway in cells.

-

Methodology: Cells are treated with the inhibitor for a specific duration. Following treatment, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane, which is probed with primary antibodies specific for phosphorylated forms of MEK (pMEK) and ERK (pERK), as well as total MEK and ERK as loading controls. Detection with a secondary antibody linked to a reporter enzyme or fluorophore allows for the visualization and quantification of changes in protein phosphorylation levels.[15]

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Methodology: Human tumor cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice).[12] Once tumors reach a specified volume, the mice are randomized into groups and treated with the inhibitor (often via oral gavage) or a vehicle control on a defined schedule. Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as measuring pERK levels, to correlate target engagement with anti-tumor activity.[12]

Conclusion and Future Directions

Type II RAF inhibitors represent a significant advancement in the targeted therapy of cancers driven by MAPK pathway dysregulation. Their ability to inhibit both RAF monomers and dimers while avoiding paradoxical activation addresses key limitations of earlier-generation inhibitors. Tovorafenib, in particular, has shown promising clinical activity, leading to its accelerated FDA approval for pediatric low-grade glioma.[13]

Future research will likely focus on several key areas:

-

Combination Therapies: Exploring the synergistic effects of combining Type II RAF inhibitors with other targeted agents, such as MEK inhibitors, to overcome or delay the onset of resistance.[3][4]

-

Expanding to New Indications: Investigating the efficacy of Type II RAF inhibitors in other tumor types harboring BRAF fusions or non-V600 mutations.

-

Understanding Resistance Mechanisms: Elucidating the mechanisms by which tumors develop resistance to Type II RAF inhibitors to inform the development of next-generation therapeutics.

This technical guide provides a comprehensive overview of the mechanism of action of Type II RAF inhibitors, supported by quantitative data and detailed methodologies. This information is intended to be a valuable resource for researchers and clinicians working to advance the field of precision oncology.

References

- 1. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tovorafenib? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. dayonebio.com [dayonebio.com]

- 8. Day One Announces Topline Data from Pivotal Phase 2 FIREFLY-1 Trial Demonstrating Meaningful Responses with Tovorafenib (DAY101) in Recurrent or Progressive Pediatric Low-Grade Glioma - BioSpace [biospace.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Selective and potent Raf inhibitors paradoxically stimulate normal cell proliferation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. targetedonc.com [targetedonc.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of a Prototypical BRAF V600E Inhibitor: A Technical Overview of Vemurafenib (PLX4032)

Introduction: The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this cascade, often driven by mutations in the BRAF kinase, is a key oncogenic driver in a significant portion of human cancers, most notably in metastatic melanoma. The discovery of the V600E mutation in the BRAF gene, which results in constitutive activation of the kinase, spurred the development of targeted inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Vemurafenib (PLX4032, marketed as Zelboraf®), a first-in-class, potent, and selective inhibitor of the BRAF V600E mutant protein.

Discovery and Optimization

The discovery of Vemurafenib stemmed from a structure-based drug design and fragment-based screening approach. Initial efforts identified a 7-azaindole scaffold as a promising starting point for developing BRAF inhibitors. This scaffold was capable of forming key hydrogen bonds within the ATP-binding site of the BRAF kinase.

A critical challenge in the development of BRAF inhibitors is achieving selectivity over other kinases, particularly wild-type (WT) BRAF and CRAF. Paradoxical activation of the MAPK pathway can occur in cells with wild-type BRAF when they are exposed to certain inhibitors, leading to unintended cell proliferation. The development of Vemurafenib focused on creating a compound that would preferentially bind to and inhibit the active conformation of the BRAF V600E mutant.

The optimization process involved extensive structure-activity relationship (SAR) studies. Key modifications included the addition of a propyl group to the azaindole core and the incorporation of a sulfonamide moiety, which was found to be crucial for potency and selectivity. The final structure, N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4-difluorophenyl)propane-1-sulfonamide, was designated PLX4032 (Vemurafenib).

A generalized workflow for the discovery and optimization of a kinase inhibitor like Vemurafenib is illustrated below.

Mechanism of Action

Vemurafenib functions as a type I kinase inhibitor, binding to the ATP-binding pocket of BRAF in its active conformation. It is highly selective for BRAF V600E mutant protein. This binding prevents the phosphorylation and subsequent activation of MEK1/2, thereby inhibiting the downstream signaling of the MAPK pathway. This leads to the arrest of cell cycle progression and the induction of apoptosis in BRAF V600E-mutant cancer cells.

The signaling cascade affected by Vemurafenib is depicted in the following diagram.

Synthesis of Vemurafenib

The chemical synthesis of Vemurafenib can be accomplished through various routes. A commonly cited method involves a multi-step process starting from commercially available precursors. A representative synthetic scheme is outlined below. The key steps typically include the formation of the 7-azaindole core, followed by a Suzuki or other cross-coupling reaction to attach the difluorophenyl group, and finally, the sulfonylation to install the propane-1-sulfonamide side chain.

A simplified representation of a potential synthetic route is shown below.

Biological Activity and Pharmacological Data

Vemurafenib exhibits potent inhibitory activity against BRAF V600E both in biochemical and cell-based assays. Its efficacy has been demonstrated in numerous preclinical models and confirmed in clinical trials.

In Vitro Activity

| Target/Assay | IC50 / Ki | Cell Line | Notes |

| Biochemical Assays | |||

| BRAF V600E | 31 nM (IC50) | - | Potent inhibition of the mutant kinase. |

| Wild-Type BRAF | 100 nM (IC50) | - | ~3-fold selectivity for the mutant form. |

| CRAF | 48 nM (IC50) | - | Also inhibits CRAF. |

| Cell-Based Assays | |||

| p-MEK Inhibition | 11 nM (IC50) | Malme-3M | Inhibition of downstream signaling. |

| Cell Proliferation | 10-50 nM (IC50) | A375, Malme-3M | Potent anti-proliferative effect in BRAF V600E mutant melanoma cells. |

| Cell Proliferation | >10,000 nM (IC50) | C8161 | No significant effect on BRAF wild-type cells. |

Pharmacokinetic Properties (Human Data)

| Parameter | Value | Unit |

| Absorption | ||

| Time to Peak (Tmax) | ~4 | hours |

| Bioavailability | - | - |

| Distribution | ||

| Protein Binding | >99 | % |

| Volume of Distribution (Vd) | 106 | L |

| Metabolism | ||

| Primary Enzyme | CYP3A4 | - |

| Elimination | ||

| Half-life (t1/2) | ~57 | hours |

| Clearance | 31 | L/day |

| Primary Route | Feces (~94%) | - |

Experimental Protocols

BRAF V600E Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the isolated BRAF V600E enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human BRAF V600E enzyme and a biotinylated MEK1 substrate are diluted in a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

Compound Preparation: The test compound (e.g., Vemurafenib) is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The BRAF V600E enzyme is incubated with the serially diluted compound for a pre-determined time (e.g., 15-30 minutes) at room temperature in a 96- or 384-well plate.

-

Initiation of Reaction: The kinase reaction is initiated by adding the MEK1 substrate and ATP (at a concentration near the Km for ATP). The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Termination and Detection: The reaction is stopped by adding an EDTA solution. The amount of phosphorylated MEK1 is quantified using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based format. This typically involves adding a europium-labeled anti-phospho-MEK antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

-

Data Analysis: The signal is read on a plate reader. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay

Objective: To measure the effect of the test compound on the proliferation of cancer cells.

Methodology:

-

Cell Culture: BRAF V600E mutant (e.g., A375) and BRAF wild-type (e.g., C8161) cells are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well plates at a pre-determined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compound is serially diluted and added to the cells. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Incubation: The plates are incubated for a period of 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. A common method is the addition of a resazurin-based reagent (e.g., CellTiter-Blue) or MTS reagent. After a 1-4 hour incubation, the absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Vemurafenib represents a landmark achievement in targeted cancer therapy, demonstrating the power of structure-based drug design to create a highly potent and selective inhibitor against a specific oncogenic driver. Its development has transformed the treatment landscape for patients with BRAF V600E-mutant melanoma. The data and protocols outlined in this guide provide a technical foundation for understanding the discovery, mechanism, and characterization of this important therapeutic agent. The principles and methodologies described herein are broadly applicable to the ongoing research and development of novel kinase inhibitors.

The Binding Affinity and Kinetics of Type II RAF Inhibitors: A Technical Guide Focused on Tovorafenib

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The RAF (Rapidly Accelerated Fibrosarcoma) kinases are a family of serine/threonine-specific protein kinases that play a critical role in the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a key driver in many human cancers, making RAF kinases a prime target for therapeutic intervention. While the term "Raf inhibitor 2" does not refer to a specific clinical compound, this guide will focus on a representative Type II RAF inhibitor, Tovorafenib (also known as TAK-580 or MLN2480), to provide an in-depth analysis of its binding affinity and kinetics. Tovorafenib is a selective, oral, central nervous system-penetrant, pan-RAF kinase inhibitor that has demonstrated clinical activity, particularly in pediatric low-grade gliomas with BRAF alterations.[4][5]

The RAS-RAF-MEK-ERK Signaling Pathway and RAF Inhibitor Mechanism of Action

The RAS-RAF-MEK-ERK cascade is a crucial signaling pathway that relays extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival. The pathway is initiated by the activation of RAS proteins, which then recruit and activate RAF kinases (ARAF, BRAF, and CRAF). Activated RAF kinases phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to regulate gene expression.

RAF inhibitors are broadly classified based on their binding mode to the kinase domain. Type II inhibitors, such as Tovorafenib, bind to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped.[2] This contrasts with Type I inhibitors that bind to the active "DFG-in" conformation. A key feature of Type II inhibitors is their ability to inhibit both monomeric and dimeric forms of RAF kinases, which can be crucial in overcoming resistance mechanisms associated with RAF dimerization.[3][6] Tovorafenib has been shown to be a potent inhibitor of both BRAF V600E mutant and wild-type BRAF, as well as wild-type CRAF.[7]

Tovorafenib Binding Affinity

The binding affinity of an inhibitor to its target is a critical determinant of its potency. It is typically quantified by the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). For Tovorafenib, various IC50 values have been reported, with differences likely attributable to variations in assay formats, enzyme constructs, and experimental conditions.

| Target | IC50 (nM) | Reference |

| BRAFV600E | 7.1 | [7] |

| BRAF (wild-type) | 10.1 | [7] |

| CRAF (wild-type) | 0.7 | [7] |

| BRAFV600E | 248 | [8] |

| KIAA1549:BRAF | 190 | [8] |

Tovorafenib Binding Kinetics

While binding affinity provides a measure of the steady-state interaction, binding kinetics describe the rates of association (kon) and dissociation (koff) of the inhibitor-target complex. These parameters can be crucial for in vivo efficacy, as a slow koff (long residence time) can lead to sustained target inhibition even when plasma concentrations of the drug fluctuate.

As of the current literature, specific kinetic parameters (kon, koff) and thermodynamic data (ΔH, ΔS) for Tovorafenib binding to RAF kinases are not publicly available. However, the following sections detail the experimental protocols that can be employed to determine these crucial parameters.

Experimental Protocols

Detailed methodologies for characterizing the binding affinity and kinetics of RAF inhibitors are provided below.

Biochemical Kinase Activity Assay (e.g., AlphaScreen)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.

Objective: To determine the IC50 of an inhibitor against a specific RAF kinase.

Principle: AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based technology. A donor bead and an acceptor bead are brought into proximity by a specific binding event (e.g., antibody binding to a phosphorylated substrate). When excited, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. Inhibition of the kinase prevents substrate phosphorylation, thus reducing the signal.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute the RAF kinase (e.g., recombinant human BRAFV600E) and its substrate (e.g., biotinylated MEK1) to the desired concentrations in the reaction buffer.

-

Prepare a serial dilution of Tovorafenib in DMSO, followed by a further dilution in the reaction buffer.

-

Prepare a solution of ATP at a concentration close to its Km for the kinase.

-

-

Kinase Reaction:

-

In a 384-well plate, add the RAF kinase, the inhibitor solution (or DMSO for control), and the substrate.

-

Incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA and the AlphaScreen acceptor beads (e.g., streptavidin-coated donor beads and anti-phospho-MEK antibody-conjugated acceptor beads).

-

Incubate in the dark at room temperature for 60-90 minutes to allow for bead-antibody-substrate binding.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Target Engagement Assay (e.g., NanoBRET)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Objective: To determine the intracellular affinity and residence time of an inhibitor.

Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) utilizes a NanoLuc luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the target. When the tracer is bound, energy transfer occurs from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. A competing inhibitor will displace the tracer, leading to a decrease in the BRET signal.

Protocol:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293) with a plasmid encoding the RAF kinase fused to NanoLuc luciferase.

-

Plate the transfected cells in a white, 96-well or 384-well plate and incubate for 24 hours.

-

-

Target Engagement (Affinity):

-

Prepare serial dilutions of Tovorafenib.

-

Add the inhibitor dilutions to the cells.

-

Add the NanoBRET tracer at a fixed concentration.

-

Incubate for a period to reach binding equilibrium (e.g., 2 hours) at 37°C.

-

Add the NanoLuc substrate and read the BRET signal on a plate reader equipped with appropriate filters.

-

Calculate the IC50 from the dose-response curve.

-

-

Target Engagement (Residence Time):

-

Treat cells with a high concentration of the inhibitor to ensure target saturation.

-

Wash the cells to remove the unbound inhibitor.

-

Add a high concentration of the NanoBRET tracer.

-

Measure the BRET signal kinetically over time. A slow increase in the BRET signal indicates a slow dissociation of the inhibitor.

-

Calculate the koff from the kinetic data.

-

Biophysical Binding Assay - Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Objective: To determine the kon, koff, and Kd of an inhibitor.

Protocol:

-

Chip Preparation:

-

Immobilize the purified RAF kinase onto a sensor chip surface (e.g., via amine coupling).

-

Equilibrate the chip with running buffer (e.g., HBS-EP+ with 1-5% DMSO).

-

-

Binding Measurement:

-

Inject a series of concentrations of Tovorafenib over the sensor surface and a reference surface.

-

Monitor the change in the refractive index (response units, RU) over time, which corresponds to the binding of the inhibitor.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate Kd (koff/kon).

-

Biophysical Binding Assay - Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.

Objective: To determine the Kd, binding stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

Protocol:

-

Sample Preparation:

-

Purify the RAF kinase and dissolve it in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Dissolve Tovorafenib in the exact same buffer. The final DMSO concentration should be matched precisely between the protein solution and the inhibitor solution.

-

Degas both solutions.

-

-

Titration:

-

Load the RAF kinase solution into the sample cell of the calorimeter.

-

Load the Tovorafenib solution into the injection syringe.

-

Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat peaks from each injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting isotherm to a binding model to determine n, Kd, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

-

Conclusion

Tovorafenib is a potent Type II pan-RAF inhibitor that has shown promise in clinical settings. While its binding affinity has been characterized by IC50 values, detailed kinetic and thermodynamic data are not yet publicly available. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to determine the binding affinity, kinetics, and thermodynamics of Tovorafenib and other RAF inhibitors. A thorough understanding of these parameters is essential for the rational design and development of next-generation RAF-targeted therapies.

References

- 1. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA Approval Summary: Tovorafenib for Relapsed or Refractory BRAF-Altered Pediatric Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]

- 8. tovorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to RAF Protein Structure and Inhibition, Featuring Vemurafenib as a Case Study

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the RAF protein kinase family, their structure, and their critical role in cellular signaling. Using the well-characterized inhibitor Vemurafenib as a primary example, this document details the mechanisms of RAF inhibition, presents key quantitative data, and outlines detailed experimental protocols for studying RAF inhibitors.

The RAF Protein Kinase Family: Structure and Function

The RAF (Rapidly Accelerated Fibrosarcoma) kinases are a family of three serine/threonine-specific protein kinases: A-RAF, B-RAF, and C-RAF (also known as Raf-1).[1] These kinases are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[2] This pathway is crucial for regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][3]

Domain Architecture of RAF Proteins

RAF proteins are multi-domain structures consisting of a regulatory N-terminal region and a catalytic C-terminal kinase domain. The three main conserved regions (CRs) are:

-

Conserved Region 1 (CR1): This region contains a RAS-binding domain (RBD) and a cysteine-rich domain (CRD). The RBD is responsible for the interaction with the active, GTP-bound form of RAS proteins, which is a critical step in RAF activation.

-

Conserved Region 2 (CR2): A serine/threonine-rich region that contains phosphorylation sites involved in regulating RAF activity.

-

Conserved Region 3 (CR3): This region encompasses the catalytic kinase domain, which is responsible for phosphorylating and activating the downstream MEK kinases.

The inactive state of RAF is maintained through an autoinhibitory interaction where the N-terminal regulatory domain binds to the C-terminal kinase domain.

Activation of the RAF Kinase

The activation of RAF is a complex, multi-step process that is tightly regulated within the cell. The canonical activation sequence is as follows:

-

Membrane Recruitment: Upon stimulation by growth factors, the small GTPase RAS is activated by exchanging GDP for GTP. Activated RAS recruits cytosolic RAF proteins to the cell membrane.

-

Dimerization: At the membrane, RAF proteins form homodimers (e.g., B-RAF/B-RAF) or heterodimers (e.g., B-RAF/C-RAF). Dimerization is essential for the activation of wild-type RAF kinases.

-

Phosphorylation and Conformational Change: A series of phosphorylation and dephosphorylation events, along with the interaction with scaffolding proteins, leads to a conformational change in the RAF kinase domain, transitioning it to an active state.

-

Downstream Signaling: Activated RAF then phosphorylates and activates its only known substrates, the dual-specificity kinases MEK1 and MEK2. MEK, in turn, phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately controlling gene expression related to cell growth and survival.

RAF Inhibition: The Case of Vemurafenib

Mutations in the BRAF gene are among the most common in human cancers, with the V600E substitution being the most frequent, occurring in over 50% of melanomas.[4] This mutation leads to constitutive activation of the B-RAF kinase, driving uncontrolled cell proliferation independent of upstream RAS signaling.[5] This has made B-RAF an attractive target for cancer therapy.

Vemurafenib (PLX4032, marketed as Zelboraf®) is a potent and selective inhibitor of the B-RAF V600E mutant kinase.[6]

Mechanism of Action of Vemurafenib

Vemurafenib is an ATP-competitive inhibitor that preferentially binds to the active conformation of the B-RAF kinase domain.[7] In cells harboring the BRAF V600E mutation, where the kinase is constitutively active, Vemurafenib effectively blocks its activity, leading to the inhibition of the downstream MAPK pathway, cell cycle arrest, and apoptosis.[5]

An important aspect of some RAF inhibitors, including Vemurafenib, is the phenomenon of "paradoxical activation." In cells with wild-type BRAF and activated RAS, these inhibitors can promote the dimerization of RAF proteins, leading to the transactivation of the unbound RAF protomer and an overall increase in MAPK signaling.[8] This is a key reason why Vemurafenib is effective in BRAF-mutant cancers but not in those with wild-type BRAF and upstream RAS mutations.

Quantitative Data for Vemurafenib

The following tables summarize the inhibitory activity of Vemurafenib against various RAF kinases and its efficacy in clinical trials.

| Kinase Target | IC50 (nM) | Notes |

| B-RAF V600E | 13 - 31 | Potent inhibition of the primary target. |

| C-RAF | 6.7 - 48 | Also shows potent inhibition of C-RAF. |

| Wild-type B-RAF | 100 - 160 | Less potent against the wild-type kinase. |

| A-RAF | ~48 | Potent against A-RAF dimers. |

Table 1: In vitro inhibitory activity of Vemurafenib against RAF kinase isoforms. Data compiled from various sources.[9]

| Clinical Trial | Phase | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| BRIM-3 | III | Previously untreated BRAF V600E-mutant metastatic melanoma | 48% | 5.3 months | 13.2 months |

| BRIM-2 | II | Previously treated BRAF V600E-mutant metastatic melanoma | 52% | 6.2 months | 16 months |

Table 2: Summary of pivotal clinical trial data for Vemurafenib in metastatic melanoma.[5][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RAF inhibitors like Vemurafenib.

In Vitro RAF Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified RAF kinase.

Principle: The assay quantifies the phosphorylation of a substrate (e.g., MEK1) by the RAF kinase in the presence of ATP. The amount of phosphorylation is typically measured using methods like radioactivity (³²P-ATP), fluorescence, or luminescence.

Materials:

-

Purified recombinant RAF kinase (e.g., B-RAF V600E)

-

Purified recombinant inactive MEK1 substrate

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP solution

-

Test inhibitor (e.g., Vemurafenib) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well white assay plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

In a 96-well plate, add the test inhibitor dilutions. Include controls for no inhibitor (vehicle control) and no enzyme (background).

-

Add the RAF kinase and MEK1 substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the generated ADP into a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the effect of a RAF inhibitor on the proliferation and viability of cancer cells.

Principle: Tetrazolium salts (like MTT or MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells with BRAF V600E mutation)

-

Complete cell culture medium

-

Test inhibitor (e.g., Vemurafenib)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

96-well clear cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[13]

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[14][15][16][17]

Western Blotting for Phospho-ERK (p-ERK)

This technique is used to determine the effect of a RAF inhibitor on the downstream signaling of the MAPK pathway by measuring the levels of phosphorylated ERK.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest (in this case, p-ERK and total ERK).

Materials:

-

Cancer cell line

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture the cells and treat them with the test inhibitor at various concentrations and time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[18]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[18][19]

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the RAF-MEK-ERK signaling pathway, the mechanism of Vemurafenib action, and a typical experimental workflow for inhibitor testing.

Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.

Caption: Mechanism of Vemurafenib action in different cellular contexts.

Caption: A typical workflow for the preclinical and clinical development of a RAF inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma [curemelanoma.org]

- 7. Targeting RAF kinases for cancer therapy: BRAF mutated melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cellular Target Engagement of Type II RAF Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the methods used to determine the cellular target engagement of Type II RAF inhibitors. It covers the underlying biology of the RAF signaling pathway, detailed protocols for key experimental assays, and a structured presentation of quantitative data to assess inhibitor potency and selectivity within a cellular context.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a central regulator of cell proliferation, differentiation, and survival.[1][2] The pathway is initiated by the activation of RAS GTPases, which then recruit and activate RAF kinases (ARAF, BRAF, CRAF).[3][4] Activated RAF proteins phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2.[1] Activated ERK translocates to the nucleus to regulate gene expression, driving cellular processes.[5] Dysregulation of this pathway, often through mutations in BRAF or RAS, is a common driver in many human cancers.[4][6]

Type II RAF inhibitors are designed to bind to the inactive "DFG-out" conformation of the RAF kinase domain.[7] A key challenge in their development is understanding their engagement with RAF monomers versus dimers, as some inhibitors can paradoxically activate the pathway in RAS-mutant cells by promoting RAF dimerization.[8][9] Therefore, accurately measuring target engagement in a physiological cellular environment is crucial.

Methodologies for Measuring Cellular Target Engagement

Confirming that a drug binds to its intended target within the complex environment of a living cell is a critical step in drug discovery.[10][11] Techniques like the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement (TE) Assay provide direct, quantitative evidence of a compound's interaction with its target protein in live cells.[10][12]

Cellular Thermal Shift Assay (CETSA®)

CETSA measures the thermal stabilization of a target protein upon ligand binding.[8][12] When a drug binds to its target, it generally increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified to determine target engagement.[13]

This protocol is adapted from methodologies for screening B-Raf inhibitors.[12][14][15]

-

Cell Culture: Plate cells (e.g., A375 melanoma cells with BRAF V600E mutation) in 96-well or 384-well plates and grow to confluency.

-

Compound Treatment: Treat the cells with a concentration gradient of the Type II RAF inhibitor or a DMSO control for a specified time (e.g., 1-2 hours) at 37°C.

-

Thermal Challenge: Heat the plates to a specific temperature (e.g., 49°C for B-Raf) for a short duration (e.g., 3 minutes), followed by a rapid cooling step on ice.[15] This temperature is predetermined from a melt-curve experiment to be on the slope of the protein's denaturation curve.[15]

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer containing protease inhibitors.

-

Separation of Aggregates: Centrifuge the plates to pellet the denatured, aggregated proteins.

-

Quantification of Soluble Protein: Transfer the supernatant containing the soluble, non-denatured RAF protein to a new plate.

-

Detection: Quantify the amount of soluble RAF protein using an immunoassay such as AlphaScreen® or a standard ELISA.

-

Data Analysis: Plot the amount of stabilized RAF protein against the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50, which represents the concentration of inhibitor required to achieve 50% of the maximal thermal stabilization.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10] The assay requires expressing the target protein (RAF) as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the same site as the inhibitor acts as the energy acceptor. When the tracer binds to the NanoLuc®-RAF fusion, BRET occurs. A test compound that also binds to RAF will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[10][16]

This protocol is based on the NanoBRET™ TE Intracellular RAF Dimer Assays, which use NanoBiT® technology to specifically measure engagement with RAF dimers.[16]

-

Cell Transfection: Co-transfect HEK293 cells with plasmids encoding two RAF fusion proteins (e.g., LgBiT-CRAF and SmBiT-CRAF) and a constitutively active KRAS mutant (e.g., KRAS G12C) to promote RAF dimerization. The LgBiT and SmBiT subunits combine upon dimerization to form a functional NanoLuc® enzyme.[16]

-

Cell Plating: After 24 hours, re-plate the transfected cells into 96-well or 384-well white assay plates.

-

Compound Addition: Add a serial dilution of the Type II RAF inhibitor to the wells.

-

Tracer Addition: Add the fluorescent NanoBRET™ tracer at a predetermined optimal concentration.

-

Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the inhibitor and tracer to reach binding equilibrium.

-

Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the wells.

-

Signal Detection: Immediately measure the donor emission (460nm) and acceptor emission (610nm) using a luminometer equipped with appropriate filters.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.

Quantitative Data Summary

The following tables summarize representative cellular target engagement data for Type II and other relevant RAF inhibitors. These values are crucial for comparing the potency and selectivity of different compounds in a physiologically relevant setting.

Table 1: Cellular Target Engagement of RAF Inhibitors Measured by CETSA

| Compound | Target | Cell Line | Assay Format | Cellular EC50 (nM) | Reference |

| Inhibitor X (Type II) | B-Raf | A375 | CETSA HT | 25 | Representative Data |

| Dabrafenib | B-Raf | A375 | CETSA HT | 15 | [12][15] |

| Vemurafenib | B-Raf | A375 | CETSA HT | 50 | [8][12] |

Table 2: Cellular Target Engagement of RAF Inhibitors Measured by NanoBRET™

| Compound | Target Complex | Cell Line | Assay Format | Cellular IC50 (nM) | Reference |

| Inhibitor X (Type II) | KRAS(G12C)-CRAF/CRAF | HEK293 | NanoBRET™ TE | 40 | Representative Data |

| LXH254 | KRAS(G12C)-CRAF/CRAF | HEK293 | NanoBRET™ TE | 65 | [16][17] |

| TAK-632 | KRAS(G12C)-CRAF/CRAF | HEK293 | NanoBRET™ TE | 120 | [16] |

| LXH254 | KRAS(G12C)-BRAF/ARAF | HEK293 | NanoBRET™ TE | >1000 | [17][18] |

Note: Data for "Inhibitor X" is representative for a hypothetical Type II inhibitor to illustrate data presentation. Data for known inhibitors are compiled from cited literature describing their properties and the assay platforms.

Conclusion

The development of effective and selective Type II RAF inhibitors relies on a deep understanding of their interaction with RAF kinases within the cellular milieu. Assays such as CETSA and NanoBRET™ provide indispensable tools for quantifying target engagement in live cells, enabling researchers to assess compound potency, determine structure-activity relationships, and elucidate mechanisms of action.[19][20] By integrating these advanced methodologies into the drug discovery workflow, it is possible to accelerate the development of next-generation RAF inhibitors with improved therapeutic profiles for the treatment of RAF- and RAS-driven cancers.[3][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploiting allosteric properties of RAF and MEK inhibitors to target therapy-resistant tumors driven by oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]

- 11. m.youtube.com [m.youtube.com]

- 12. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NanoBRET® TE Intracellular RAF Dimer Assays [promega.jp]

- 17. Protomer selectivity of type II RAF inhibitors within the RAS/RAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. promegaconnections.com [promegaconnections.com]

- 19. pelagobio.com [pelagobio.com]

- 20. researchgate.net [researchgate.net]

The Effect of Second-Generation RAF Inhibitors on the RAS-RAF-MEK-ERK Pathway: A Technical Overview of Lifirafenib (BGB-283)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this cascade, often through mutations in RAS or RAF genes, is a hallmark of many human cancers. The discovery of activating BRAF mutations, particularly the V600E substitution, led to the development of first-generation RAF inhibitors, which have shown significant clinical efficacy in BRAF V600-mutant melanoma.

However, the efficacy of these inhibitors is often limited by both intrinsic and acquired resistance. A key mechanism of resistance is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, driven by the inhibitor-induced dimerization of RAF kinases. This has spurred the development of second-generation RAF inhibitors designed to overcome this limitation. This technical guide focuses on Lifirafenib (BGB-283), a novel RAF dimer inhibitor, and its effects on the RAS-RAF-MEK-ERK pathway.[1][2]

Mechanism of Action of Lifirafenib (BGB-283)

Lifirafenib is a potent, orally bioavailable, small-molecule inhibitor that targets multiple components of the MAPK pathway. Unlike first-generation inhibitors that preferentially bind to and inhibit the monomeric, active conformation of BRAF V600E, Lifirafenib is a RAF dimer inhibitor.[3][4] It also possesses inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[5][6][7]

The dual inhibition of both RAF dimers and EGFR is a key feature of Lifirafenib. In BRAF-mutant colorectal cancers, for instance, inhibition of BRAF can lead to a feedback activation of EGFR, which in turn reactivates the MAPK pathway, thereby limiting the efficacy of the BRAF inhibitor.[2] By simultaneously targeting both, Lifirafenib can circumvent this resistance mechanism.[2][5]

dot

Caption: Mechanism of Lifirafenib (BGB-283) on the RAS-RAF-MEK-ERK Pathway.

Quantitative Data Summary

The potency of Lifirafenib has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data regarding its inhibitory activity and clinical efficacy.

Table 1: In Vitro Inhibitory Activity of Lifirafenib (BGB-283)

| Target | Assay Type | IC50 (nM) |

| BRAF V600E | Biochemical | 23[5][7] |

| EGFR | Biochemical | 29[5][7] |

| EGFR T790M/L858R | Biochemical | 495[5] |

Table 2: Clinical Efficacy of Lifirafenib (BGB-283) in a Phase I Trial

| Tumor Type (Mutation) | Objective Response Rate (ORR) |

| BRAF-mutant tumors | 17%[8] |

| Melanoma (BRAF-mutant) | 1 CR, 5 PRs[8] |

| KRAS-mutated tumors | 2 responses[8] |

| KRAS/NRAS-mutated Colorectal Cancer | No responses[8] |

| BRAF V600-mutated Thyroid Cancer | 33.3%[9] |

CR: Complete Response; PR: Partial Response

Experimental Protocols

Western Blot Analysis for ERK Phosphorylation

This protocol is a standard method to assess the activity of the RAS-RAF-MEK-ERK pathway by measuring the phosphorylation of ERK.[10]

1. Cell Culture and Treatment:

-

Seed cells (e.g., a human cancer cell line with a known BRAF or RAS mutation) in 6-well plates and grow to 70-80% confluency.[10]

-

For experiments assessing the induction of ERK phosphorylation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium.[10]

-

Treat cells with various concentrations of Lifirafenib (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2 hours).[10]

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.[12][13]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

5. Antibody Incubation:

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10][12]

-

Wash the membrane three times for 5-10 minutes each with TBST.[10]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[10]

-

Wash the membrane three times for 5-10 minutes each with TBST.[10]

6. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[10]

-

Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK is calculated to determine the level of pathway inhibition.[10]

dot

Caption: Workflow for Western Blot Analysis of ERK Phosphorylation.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.[14][15]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[16]

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of Lifirafenib in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Lifirafenib. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

3. MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[14][17]

-

Add 10-20 µL of the MTT stock solution to each well.[15][16]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15][16]

4. Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

6. Data Analysis:

-

The absorbance values are directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of Lifirafenib relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Overcoming Paradoxical Activation

First-generation RAF inhibitors, while effective against BRAF V600E monomers, can promote the dimerization of wild-type RAF kinases (BRAF and CRAF), leading to the paradoxical activation of the MEK-ERK pathway in cells with upstream activation (e.g., RAS mutations).[1][18][19] This can limit their therapeutic window and contribute to the development of secondary malignancies such as cutaneous squamous cell carcinomas.

Lifirafenib, as a RAF dimer inhibitor, is designed to overcome this liability. By inhibiting the activity of the RAF dimer, it does not induce paradoxical pathway activation. In preclinical models, Lifirafenib has been shown to have a strong synergistic effect when combined with MEK inhibitors in suppressing the proliferation of K-RAS-mutated cancer cell lines, a combination that was not observed with the first-generation inhibitor vemurafenib.[3][20]

dot

Caption: Logic of Paradoxical Activation by RAF Inhibitors.

Conclusion

Lifirafenib (BGB-283) represents a significant advancement in the development of RAF inhibitors. Its dual mechanism of action, targeting both RAF dimers and EGFR, allows it to overcome some of the key resistance mechanisms that limit the efficacy of first-generation inhibitors. Notably, its ability to avoid paradoxical pathway activation makes it a promising therapeutic agent for a broader range of tumors with MAPK pathway alterations, including those with RAS mutations.[4][9] Ongoing clinical trials are further evaluating the safety and efficacy of Lifirafenib, both as a monotherapy and in combination with other targeted agents, in various solid tumors.[3][21][22]

References

- 1. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beonemedinfo.com [beonemedinfo.com]

- 4. targetedonc.com [targetedonc.com]

- 5. selleckchem.com [selleckchem.com]

- 6. lifirafenib - My Cancer Genome [mycancergenome.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. onclive.com [onclive.com]

- 9. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. targetedonc.com [targetedonc.com]

- 22. BeiGene unveils data from solid tumours combo therapy trial [clinicaltrialsarena.com]

A Technical Guide to Paradoxical Activation of RAF Signaling by Type I RAF Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The development of selective ATP-competitive RAF inhibitors has revolutionized the treatment of BRAF-mutant melanomas. However, the clinical application of first-generation inhibitors, such as vemurafenib and dabrafenib, is complicated by the phenomenon of "paradoxical activation" of the MAPK pathway. This occurs in cells with wild-type BRAF and upstream activation (e.g., RAS mutations), leading to unintended cellular proliferation and contributing to side effects like secondary skin cancers.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning paradoxical activation, presents quantitative data from key studies, details relevant experimental protocols, and discusses the evolution of next-generation "paradox-breaking" inhibitors.

The Molecular Mechanism of Paradoxical Activation

The RAF-MEK-ERK (MAPK) signaling cascade is a central regulator of cell proliferation and survival.[4] In normal physiology, RAF kinases are activated downstream of RAS GTPases. While oncogenic BRAF V600E mutants signal as constitutively active monomers, wild-type (WT) RAF kinases require RAS-GTP-mediated dimerization for their activation.[5][6]

First-generation (Type I and I½) RAF inhibitors were designed to target the ATP-binding pocket of the active BRAF V600E monomer.[5] However, in cells with WT BRAF and activated RAS (e.g., KRAS or HRAS mutations), these inhibitors exhibit a paradoxical effect.[6][7] The binding of an inhibitor to one protomer within a RAF dimer (e.g., BRAF-CRAF or CRAF-CRAF) induces a conformational change that allosterically transactivates the unbound partner.[1][8] This transactivation leads to robust phosphorylation and activation of MEK, and subsequently ERK, driving the pathway rather than inhibiting it.[7][9] This mechanism is a prime example of how targeting a specific kinase conformation can lead to unexpected network-level responses.

Quantitative Analysis of Paradoxical Activation

The degree of paradoxical activation varies between different first-generation RAF inhibitors and is dependent on the cellular context. This effect can be quantified by measuring the phosphorylation of ERK (p-ERK) in BRAF WT / RAS-mutant cell lines after inhibitor treatment. Vemurafenib typically induces a stronger paradoxical effect compared to dabrafenib or encorafenib.[10][11] Next-generation "paradox breakers" like PLX8394 were specifically designed to eliminate this effect.[11][12]

| Inhibitor | Cell Line (Genotype) | Peak p-ERK Induction (Fold Change vs. DMSO) | IC₅₀ in A375 (BRAF V600E) | Paradox Index (EC₈₀ / IC₈₀) | Reference(s) |

| Vemurafenib | HaCaT (HRAS G12V) | ~6.9 | 116 nM | 2.9 | [10][11] |

| Dabrafenib | HaCaT (HRAS G12V) | ~2.8 | 3.5 nM | 34.0 | [10][11] |

| Encorafenib | HaCaT (HRAS G12V) | ~4.1 | 5.0 nM | 42.0 | [10][11] |

| PLX8394 | HaCaT (HRAS G12V) | No significant induction | 23 nM | Not Applicable | [10][11] |

| Vemurafenib | HCT116 (KRAS G13D) | ~8.0 (at 3.3 µM) | N/A | N/A | [13] |

Table 1: Comparative analysis of p-ERK induction by various RAF inhibitors in RAS-mutant cell lines. Peak p-ERK induction demonstrates the strength of the paradoxical effect. The "Paradox Index" represents the therapeutic window between inhibiting the target (A375 cells) and causing paradoxical activation.

Clinical Relevance: Secondary Neoplasms

The primary clinical consequence of paradoxical activation is the development of secondary cutaneous squamous cell carcinomas (cuSCC) and keratoacanthomas in approximately 20-25% of patients treated with vemurafenib.[2][14] These lesions arise from pre-existing, dormant keratinocytes harboring RAS mutations.[2][15] The RAF inhibitor paradoxically promotes the proliferation of these RAS-mutant cells, leading to tumor formation.[7] This highlights the critical importance of understanding off-target pathway effects in drug development.

Key Experimental Protocols

4.1 Protocol 1: Western Blot Analysis of p-ERK Paradoxical Activation

This protocol is used to quantify the change in ERK phosphorylation following RAF inhibitor treatment.[16][17]

-

Cell Culture and Treatment:

-

Lysate Preparation:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[16]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.[18]

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST).[16]

-

Wash the membrane 3x for 10 minutes with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash again 3x for 10 minutes with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total ERK as a loading control.

-

Quantify band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.[17]

-

4.2 Protocol 2: Co-Immunoprecipitation (Co-IP) for RAF Dimerization

This protocol is used to demonstrate the physical interaction (dimerization) between RAF isoforms, which is central to the paradoxical activation mechanism.[19][20]

-

Cell Lysis:

-

Lyse treated cells in a gentle, non-denaturing buffer (e.g., 10 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.[19]

-

Clear lysate by centrifugation at 15,000 x g for 10 min at 4°C.

-

-

Immunoprecipitation:

-

Incubate the cleared lysate (e.g., 500-1000 µg of protein) with a primary antibody specific to one RAF isoform (the "bait," e.g., anti-BRAF) for 2-4 hours or overnight at 4°C with gentle rotation.[20]

-

Add Protein A/G-conjugated beads (e.g., agarose or magnetic) and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Discard the supernatant and wash the beads 3-4 times with ice-cold lysis buffer to remove non-specifically bound proteins.[20]

-

-

Elution and Analysis:

-

Resuspend the washed beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blot analysis, probing the membrane with an antibody against the suspected interacting partner (the "prey," e.g., anti-CRAF).[21] A band for CRAF in the BRAF immunoprecipitate indicates dimerization.

-

Next-Generation "Paradox-Breaker" Inhibitors

To overcome the limitations of first-generation drugs, "paradox-breaker" inhibitors (e.g., PLX8394) were developed.[12][22] These compounds are designed to disrupt the RAF dimer interface or bind in such a way that they do not induce the active conformation required for transactivation.[5][23] They effectively inhibit BRAF V600E signaling and can also inhibit signaling from dimeric BRAF mutants that are resistant to first-generation inhibitors, all without causing paradoxical activation in BRAF WT cells.[23][24]

Conclusion

The paradoxical activation of RAF signaling is a critical concept in kinase inhibitor pharmacology. It underscores the complexity of targeting components of dynamic signaling networks and highlights how allosteric regulation and protein dimerization can lead to counterintuitive drug effects. While this phenomenon poses a clinical challenge, a thorough understanding of its molecular basis has driven the successful development of second-generation inhibitors that are both safe and effective, representing a significant advance in targeted cancer therapy.

References

- 1. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation | eLife [elifesciences.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]